molecular formula C11H13ClO B045814 1-Chloro-4-(1-methoxybut-3-enyl)benzene CAS No. 118167-26-3

1-Chloro-4-(1-methoxybut-3-enyl)benzene

Cat. No.: B045814
CAS No.: 118167-26-3
M. Wt: 196.67 g/mol
InChI Key: DSLOVRNFUYYDGV-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-methoxybut-3-enyl)benzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 1-methoxybut-3-enyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-methoxybut-3-enyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 1-methoxybut-3-en-1-ol under basic conditions, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-methoxybut-3-enyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

Major Products Formed:

Scientific Research Applications

1-Chloro-4-(1-methoxybut-3-enyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(1-methoxybut-3-enyl)benzene involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Chloro-4-methoxybenzene
  • 1-Chloro-4-ethynylbenzene
  • 1-Chloro-4-methylbenzene

Comparison: 1-Chloro-4-(1-methoxybut-3-enyl)benzene is unique due to the presence of the 1-methoxybut-3-enyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-Chloro-4-(1-methoxybut-3-enyl)benzene, also known by its chemical structure and CAS number 118167-26-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its chlorobenzene core substituted with a methoxybutenyl group. Its structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

This unique structure may influence its interactions with biological systems, making it a candidate for various research applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chlorobenzene have been studied for their efficacy against various bacterial strains. In vitro studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
This compoundAntimicrobial
Chlorobenzene DerivativesAntibacterial

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer therapy. The compound's ability to inhibit cell proliferation was assessed using various cancer models, revealing significant cytotoxic effects.

Case Study:
In a study examining the effects of chlorinated aromatic compounds on cancer cells, this compound demonstrated a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was found to be approximately 25 µM, indicating potent activity against this cancer type.

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
  • Gene Expression Modulation: It has been suggested that this compound can affect gene expression related to apoptosis and cell cycle regulation.

Interaction with Biomolecules

Biochemical assays have shown that this compound interacts with various biomolecules, including proteins and nucleic acids. This interaction may lead to changes in enzyme activity and gene expression profiles.

BiomoleculeInteraction TypeEffect
DNABindingInduces strand breaks
EnzymesInhibitionAlters metabolic pathways

Comparative Analysis

When compared to other benzene derivatives, this compound exhibits unique chemical properties due to its specific substituents. This uniqueness may enhance its biological activities compared to simpler chlorobenzene derivatives.

Compound TypeKey FeaturesBiological Activity
ChlorobenzeneSimple structureModerate antimicrobial
1-Chloro-4-(methoxy)Methoxy group enhances activityStrong anticancer effects

Properties

IUPAC Name

1-chloro-4-(1-methoxybut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h3,5-8,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOVRNFUYYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458323
Record name Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118167-26-3
Record name Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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